
(s)-4-Bromo-2-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of substituted phenols It features a bromine atom at the fourth position and a hydroxyethyl group at the second position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves the bromination of 4-ethylphenol followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and green synthesis methods. For instance, the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol is a highly efficient and environmentally friendly method. This process can be combined with bromination and palladium-catalyzed cross-coupling to produce highly substituted phenols in excellent yields .
化学反応の分析
Types of Reactions
(s)-4-Bromo-2-(1-hydroxyethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-(1-oxoethyl)phenol or 4-bromo-2-(1-carboxyethyl)phenol.
Reduction: Formation of 4-bromo-2-ethylphenol.
Substitution: Formation of 4-substituted-2-(1-hydroxyethyl)phenol derivatives.
科学的研究の応用
(s)-4-Bromo-2-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(1-hydroxyethyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-bromo-2-ethylphenol: Lacks the hydroxyethyl group, reducing its potential for hydrogen bonding and other interactions.
4-bromo-2-(1-oxoethyl)phenol: Contains a ketone group instead of a hydroxyethyl group, altering its chemical reactivity and biological activity.
Uniqueness
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is unique due to the presence of both the bromine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable for applications requiring specific stereochemistry.
特性
分子式 |
C8H9BrO2 |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
4-bromo-2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m0/s1 |
InChIキー |
GYAGFKJTZFIQOE-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)O)O |
正規SMILES |
CC(C1=C(C=CC(=C1)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



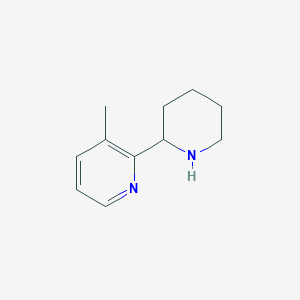
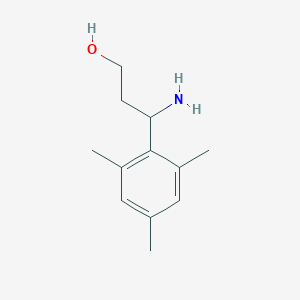
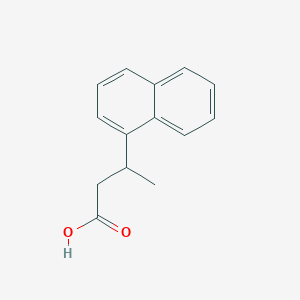


![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)
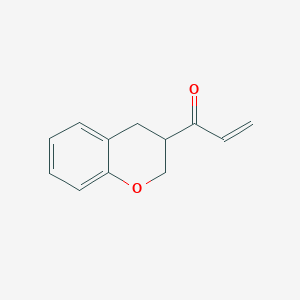


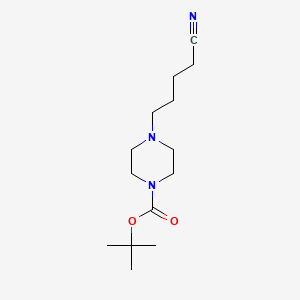

![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)

